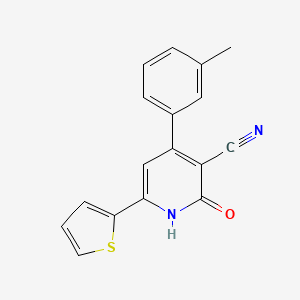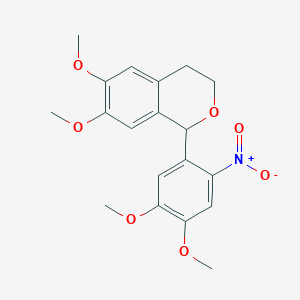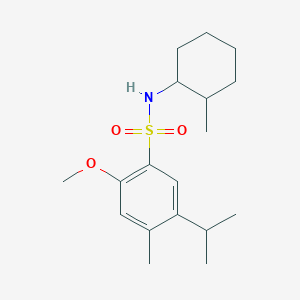![molecular formula C22H18N2O4S B11477367 4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11477367.png)
4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thienopyridine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a coupling reaction with a suitable benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole moiety, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-BENZODIOXOL-5-YL)BENZOIC ACID: A compound with a similar benzodioxole moiety but different core structure.
4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-OL: Another compound with a benzodioxole moiety but different functional groups.
1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: A compound with a benzodioxole moiety and an ethanol group.
Uniqueness
4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-OXO-N-PHENYL-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for further study.
Properties
Molecular Formula |
C22H18N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-phenyl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H18N2O4S/c1-12-19-15(13-7-8-16-17(9-13)28-11-27-16)10-18(25)24-22(19)29-20(12)21(26)23-14-5-3-2-4-6-14/h2-9,15H,10-11H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
HEHDVUMKJDKXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B11477290.png)
![3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11477294.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11477301.png)
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11477306.png)
![1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11477319.png)
![2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile](/img/structure/B11477330.png)
![6-Amino-3-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11477348.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B11477352.png)
![Ethyl 3,3,3-trifluoro-2-{4-[(1,1,1,3,3,3-hexafluoro-2-{[(4-methylphenyl)carbonyl]amino}propan-2-yl)amino]phenyl}-2-hydroxypropanoate](/img/structure/B11477354.png)
![6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11477360.png)
![8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B11477368.png)



